5-Chloro-N-(4-methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine
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Overview
Description
5-Chloro-N-(4-methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(4-methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine typically involves multi-step organic reactions. One common method might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Thiazole Formation: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone.
Amine Substitution: Finally, the amine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the indole nitrogen or the thiazole sulfur.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-N-(4-methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, indole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound might be explored for similar activities.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
Industrially, such compounds can be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(4-methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and DNA, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-phenyl-1H-indole: Lacks the thiazole ring.
N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine: Lacks the chlorine atom.
2-Phenyl-1H-indol-3-amine: Lacks both the chlorine atom and the thiazole ring.
Uniqueness
The presence of both the chlorine atom and the thiazole ring in 5-Chloro-N-(4-methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine might confer unique chemical and biological properties, such as increased potency or selectivity in biological assays.
Properties
CAS No. |
126193-55-3 |
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Molecular Formula |
C18H14ClN3S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-(5-chloro-2-phenyl-1H-indol-3-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H14ClN3S/c1-11-10-23-18(20-11)22-17-14-9-13(19)7-8-15(14)21-16(17)12-5-3-2-4-6-12/h2-10,21H,1H3,(H,20,22) |
InChI Key |
NFXNJYFEFJQTMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC2=C(NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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